molecular formula C12H7ClO2 B11825053 7-Chlorodibenzofuran-1-ol

7-Chlorodibenzofuran-1-ol

Cat. No.: B11825053
M. Wt: 218.63 g/mol
InChI Key: RNNYOOHHSGBUGQ-UHFFFAOYSA-N
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Description

Scientific Research Applications

Environmental Applications

Bioremediation of Aromatic Compounds

One of the significant applications of 7-Chlorodibenzofuran-1-ol is in the bioremediation of aromatic compounds. Research indicates that certain bacteria, such as Pseudomonas putida, can degrade chlorinated dibenzofurans, including this compound. This degradation process is essential for mitigating environmental pollution caused by these persistent organic pollutants (POPs) .

Toxicological Studies

This compound is also studied for its toxicological effects. The Agency for Toxic Substances and Disease Registry (ATSDR) provides comprehensive toxicological profiles for chlorodibenzofurans, highlighting the health risks associated with exposure to these compounds. The profiles include information on health effects observed in animal studies, which are crucial for understanding the potential impacts on human health and the environment .

Medicinal Chemistry

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, synthesized derivatives have shown significant antibacterial and antifungal activities against various pathogens. These findings suggest potential applications in developing new antimicrobial agents .

Case Study: Synthesis and Testing

A notable case study involved synthesizing new derivatives of dibenzofuran compounds, including this compound, and testing their antimicrobial efficacy against strains like Mycobacterium smegmatis and Candida albicans. Results demonstrated that certain derivatives exhibited remarkable inhibition against these microorganisms, indicating their potential as therapeutic agents .

Material Science

Polymer Additives

In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and resistance to oxidative degradation. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Environmental ScienceBioremediation of aromatic compoundsEffective degradation by Pseudomonas putida
ToxicologyHealth risk assessments related to exposureProfiles indicating health effects from exposure
Medicinal ChemistryAntimicrobial properties of synthesized derivativesSignificant inhibition against pathogens
Material ScienceAdditive in polymer formulationsEnhances thermal stability and oxidative resistance

Biological Activity

7-Chlorodibenzofuran-1-ol is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This compound belongs to a class of chemicals known as dibenzofurans, which are recognized for their persistent nature and toxicity. The biological activity of this compound is significant in various contexts, including its effects on human health, ecological impact, and potential applications in bioremediation.

Chemical Structure :
this compound has a unique structure characterized by a dibenzofuran core with a chlorine atom and a hydroxyl group attached. This configuration contributes to its chemical reactivity and biological interactions.

Molecular Formula : C12H7ClO
Molecular Weight : 220.64 g/mol

Toxicological Profile

Research indicates that chlorinated dibenzofurans, including this compound, exhibit various toxicological effects. These effects can manifest as:

  • Dermal Reactions : Skin lesions and hyperpigmentation have been reported in populations exposed to similar compounds .
  • Immunotoxicity : Exposure can lead to decreased immune responses, increasing susceptibility to infections .
  • Neurotoxicity : Neurological symptoms such as limb numbness and reduced nerve conduction velocities have been documented .

Case Studies

Several studies have explored the biological impacts of chlorinated dibenzofurans:

  • Yusho and Yu-Cheng Outbreaks : In these incidents, populations exposed to high levels of dioxins and related compounds exhibited significant health issues, including skin disorders and respiratory infections. The findings highlight the long-term health risks associated with exposure to chlorinated compounds .
  • Animal Studies : Laboratory studies have shown that exposure to this compound can cause liver damage, characterized by increased liver weight and lipid accumulation. These findings are consistent with observations in other chlorinated dibenzofurans, indicating potential hepatotoxicity .

Environmental Impact

The persistence of this compound in the environment raises concerns about its ecological effects. It is resistant to degradation, leading to bioaccumulation in wildlife. Microbial degradation studies suggest that certain bacterial strains can metabolize dibenzofurans, offering potential pathways for bioremediation .

Table 1: Summary of Biological Effects of this compound

Biological EffectObserved OutcomeReference
Dermal LesionsHyperpigmentation
ImmunotoxicityDecreased immune response
NeurotoxicityLimb numbness
HepatotoxicityIncreased liver weight
Microbial DegradationEffective degradation by specific bacteria

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Ah Receptor Activation : Similar compounds activate the aryl hydrocarbon receptor (AhR), leading to altered gene expression associated with toxic responses .
  • Oxidative Stress Induction : Chlorinated dibenzofurans can induce oxidative stress, resulting in cellular damage and inflammation .

Properties

IUPAC Name

7-chlorodibenzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2/c13-7-4-5-8-11(6-7)15-10-3-1-2-9(14)12(8)10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNYOOHHSGBUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C3=C(C=C(C=C3)Cl)OC2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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